molecular formula C27H27N7O3S B2940457 3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide CAS No. 1039041-61-6

3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide

Cat. No. B2940457
CAS RN: 1039041-61-6
M. Wt: 529.62
InChI Key: VAMSDRRXJXQGGJ-UHFFFAOYSA-N
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Description

3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C27H27N7O3S and its molecular weight is 529.62. The purity is usually 95%.
BenchChem offers high-quality 3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Heterocyclic compounds, including quinazolines and pyrimidines, have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of new furothiazolo pyrimido quinazolinones and their derivatives displayed significant growth inhibition against bacteria and fungi, highlighting their potential as antimicrobial agents (Abu‐Hashem, 2018).

Anticancer Activity

Research on pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1,2,3]triazines synthesized through condensation with amino-pyrazoles demonstrated in vitro cytotoxic activities against human cancer cell lines, suggesting their potential in anticancer therapies (Hassan, Moustafa, & Awad, 2017).

VEGFR-2 Inhibitors and Apoptosis Inducers

Compounds synthesized from the starting material 4-(2-(2-hydrazinyl-2-oxoethylthio)-4-oxobenzo[g]quinazolin-3(4H)-yl) benzenesulfonamide showed excellent VEGFR-2 inhibitory activity, with some compounds demonstrating potent effects in apoptosis induction, cell cycle arrest, and potential for breast cancer treatment (Ghorab, Alsaid, Soliman, & Ragab, 2017).

Synthesis of Heterocyclic Compounds

Studies have focused on the synthesis of various heterocyclic compounds, such as imidazo[1,2-c]quinazolines and thiazolo[2,3-b]quinazolin-5-ones, demonstrating the versatility of these frameworks in creating potential therapeutic agents with various biological activities (Yadav, Dhakad, & Sharma, 2013).

Antioxidant, Anti-inflammatory, and Analgesic Activities

Azolopyrimidoquinolines and pyrimidoquinazolines have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities. Compounds within this class exhibited promising results, particularly in inhibiting oxidative stress and inflammation, further underlining their potential therapeutic benefits (El-Gazzar, Youssef, Youssef, Abu‐Hashem, & Badria, 2009).

properties

IUPAC Name

3-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O3S/c1-17-15-22(33-32-17)31-24(36)16-38-27-30-20-10-6-5-9-19(20)25-29-21(26(37)34(25)27)11-12-23(35)28-14-13-18-7-3-2-4-8-18/h2-10,15,21H,11-14,16H2,1H3,(H,28,35)(H2,31,32,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMSDRRXJXQGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5067038

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